![molecular formula C17H19NO4 B12903997 Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl- CAS No. 828277-21-0](/img/structure/B12903997.png)
Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique furoquinoline structure, which imparts distinct chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄) to form the quinoline core . The reaction conditions often require high temperatures and anhydrous environments to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as microwave-assisted synthesis and one-pot domino reactions have been explored to enhance the efficiency of the production process . These methods offer advantages in terms of reaction time, energy consumption, and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the quinoline core, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, sulfuric acid for cyclization, and N-hydroxyphthalimide esters for decarboxylative alkylation . Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed cross-coupling reactions can yield various substituted quinoline derivatives, while decarboxylative alkylation can introduce alkyl groups at specific positions on the quinoline ring .
Wissenschaftliche Forschungsanwendungen
4-(Dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Wirkmechanismus
The mechanism of action of 4-(Dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways . The specific pathways involved depend on the compound’s structure and the nature of its interactions with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoline derivatives such as quinoxalin-2(1H)-ones and quinolin-4(1H)-imines . These compounds share structural similarities with 4-(Dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one but differ in their substituents and functional groups.
Uniqueness
The uniqueness of 4-(Dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one lies in its furoquinoline structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific applications.
Eigenschaften
CAS-Nummer |
828277-21-0 |
|---|---|
Molekularformel |
C17H19NO4 |
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
4-(dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2-one |
InChI |
InChI=1S/C17H19NO4/c1-9-6-11-12(17(20-4)21-5)8-14(19)18(3)15(11)13-7-10(2)22-16(9)13/h6-8,17H,1-5H3 |
InChI-Schlüssel |
MOSRASLWPQCBAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C3=C1OC(=C3)C)N(C(=O)C=C2C(OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


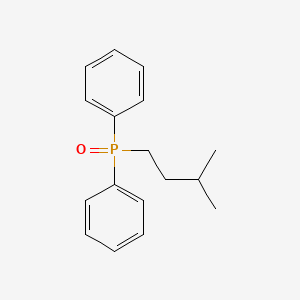
![2-[(E)-(5-Amino-2,2-diethylfuran-3(2H)-ylidene)amino]ethan-1-ol](/img/structure/B12903924.png)
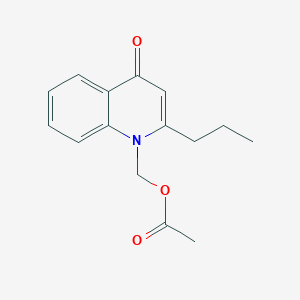
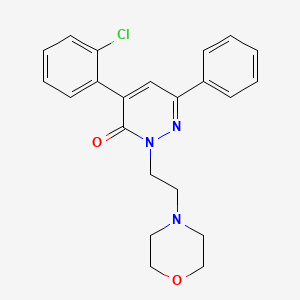
![1-[4-(Hydroxymethyl)phenyl]-4-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12903941.png)
![N-[(1H-Indol-3-yl)acetyl]-L-histidine](/img/structure/B12903945.png)
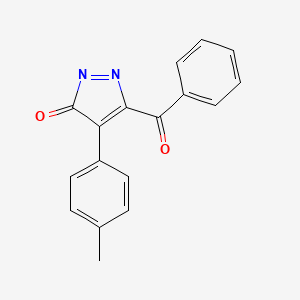
![4-(2-(Hydrazinecarbonyl)-[1,1'-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid](/img/structure/B12903957.png)
![5-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12903965.png)

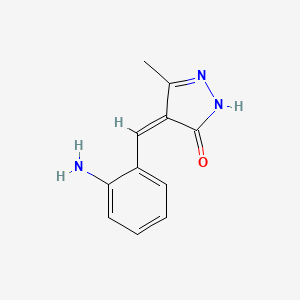
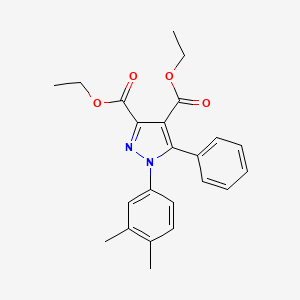

![Ethyl (7-amino-3-benzhydryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate](/img/structure/B12903995.png)
